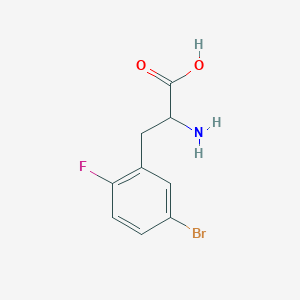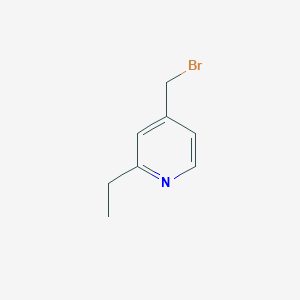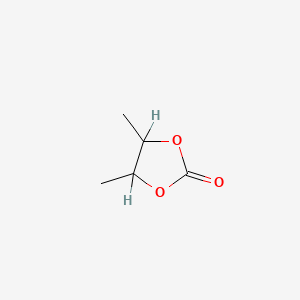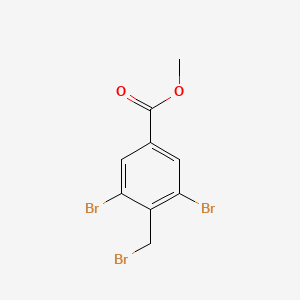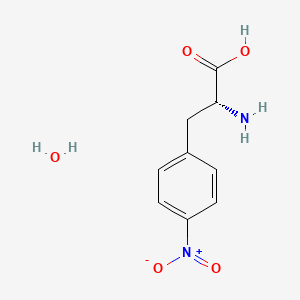![molecular formula C16H6Cl2F10 B3042033 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane CAS No. 477529-17-2](/img/structure/B3042033.png)
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane
Overview
Description
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is a chemical compound with the molecular formula C16H6Cl2F10 and a molecular weight of 459.11 g/mol . This compound is characterized by the presence of two 4-chloro-3-(trifluoromethyl)phenyl groups attached to a tetrafluoroethane backbone. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzene with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, which facilitates the coupling of the phenyl groups to the tetrafluoroethane backbone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar catalytic processes are used on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of the original compound .
Scientific Research Applications
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is primarily used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein-protein interactions and protein function . Additionally, the compound’s unique chemical properties make it useful in the development of new materials and catalysts for various industrial applications .
Mechanism of Action
The mechanism of action of 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as proteins and enzymes, through covalent modification or non-covalent interactions. The pathways involved in these interactions are not well-understood and require further research .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]ethane
- 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]methane
- 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]propane
Uniqueness
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is unique due to the presence of four fluorine atoms in the ethane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds with fewer fluorine atoms .
Properties
IUPAC Name |
1-chloro-4-[2-[4-chloro-3-(trifluoromethyl)phenyl]-1,1,2,2-tetrafluoroethyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl2F10/c17-11-3-1-7(5-9(11)15(23,24)25)13(19,20)14(21,22)8-2-4-12(18)10(6-8)16(26,27)28/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAYEXCRHRVTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)C(F)(F)F)(F)F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl2F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


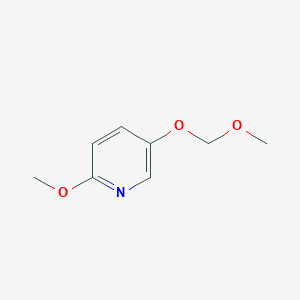
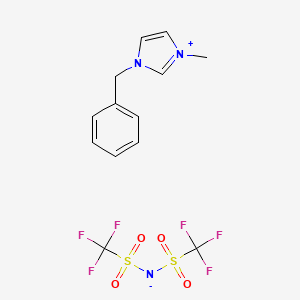

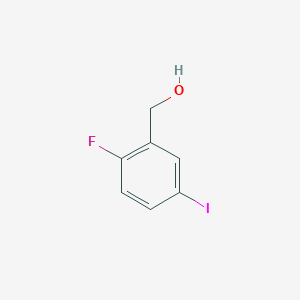

![1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol](/img/structure/B3041958.png)
